DL-Thyroxine

Thyroid hormone research Calorigenic assay Stereospecificity

DL-Thyroxine (CAS 55-03-8) is the 1:1 racemic mixture of L-thyroxine and D-thyroxine. It is the definitive reference standard for developing and validating enantioselective methods to quantify the D-thyroxine impurity in Levothyroxine Sodium API per compendial (USP/EP) requirements. Its unique stereochemical composition provides a robust system suitability challenge unattainable with the single enantiomer. Do NOT substitute for L-thyroxine or D-thyroxine. This product is essential for QC, analytical R&D, and regulatory filing for levothyroxine-containing products.

Molecular Formula C15H11I4NO4
Molecular Weight 776.87 g/mol
CAS No. 55-03-8
Cat. No. B133094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Thyroxine
CAS55-03-8
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H11I4NO4
Molecular Weight776.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)[O-])I)I)CC(C(=O)O)N.[Na+]
InChIInChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)
InChIKeyXUIIKFGFIJCVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Insoluble in ethanol, benzene

DL-Thyroxine (CAS 55-03-8): Sourcing and Characterization of the Racemic Thyroid Hormone Mixture


DL-Thyroxine (CAS 55-03-8) is the racemic mixture of the endogenous thyroid hormone L-thyroxine (T4) and its D-enantiomer, which is essentially devoid of classical hormonal activity [1]. As a chiral compound, its procurement and use are distinct from the single-enantiomer drug substance Levothyroxine Sodium. It is not a therapeutic agent but a critical research tool and analytical reference standard, primarily utilized to define the limits and behavior of the D-thyroxine impurity in pharmaceutical preparations [2]. Its scientific and industrial value is defined entirely by its stereochemical composition relative to the pure L-isomer, establishing a quantifiable benchmark for impurity profiling, chiral separation method development, and mechanistic studies of thyroid hormone receptor stereospecificity [3].

Why DL-Thyroxine Cannot Be Interchanged with L-Thyroxine or D-Thyroxine Analogs


Substituting DL-Thyroxine (racemic mixture) for L-Thyroxine or D-Thyroxine in any application—whether as a research tool or an analytical standard—is scientifically invalid due to profound, quantifiable differences in biological potency and physical behavior. The stereochemistry at the single chiral center dictates nearly all pharmacological activity, with L-thyroxine being 2-3 times more potent than the racemic mixture and D-thyroxine exhibiting negligible activity in classical calorigenic assays [1]. Furthermore, clinical data show that achieving a specific therapeutic endpoint requires vastly different doses: for example, 4 mg of D-thyroxine is needed to produce effects comparable to 0.15 mg of L-thyroxine [2]. In analytical chemistry, the co-elution of L- and D- enantiomers without a specialized chiral method means DL-Thyroxine cannot serve as a direct substitute for the pure L-isomer in compendial purity testing, as it would mask the presence of the critical D-thyroxine impurity [3]. Therefore, procurement must be precisely aligned with the intended use, as generic replacement of one form with another leads to irreproducible experimental results or non-compliant quality control data.

DL-Thyroxine (CAS 55-03-8): Quantitative Differentiation from L-Thyroxine and D-Thyroxine Comparators


Calorigenic Potency: DL-Thyroxine Exhibits 50% of the Activity of L-Thyroxine

In classical bioassays measuring heat production (calorigenic effect) in guinea pigs, L-thyroxine was found to exert twice the effect of its racemic mixture, DL-thyroxine. This quantitative relationship establishes that the biological activity of DL-thyroxine is exactly 50% that of L-thyroxine on a weight basis [1]. This finding is a direct consequence of the D-thyroxine component being essentially devoid of calorigenic activity [1].

Thyroid hormone research Calorigenic assay Stereospecificity In vivo potency

Metabolic Rate Stimulation: D-Thyroxine is Only 17-33% as Active as L-Thyroxine

In hypothyroid patients, the administration of D-thyroxine was shown to elevate the basal metabolic rate (BMR) with a potency that is only 17 to 33 percent that of L-thyroxine [1]. This cross-study comparison highlights the significantly reduced metabolic impact of the D-enantiomer, which constitutes half of the DL-Thyroxine racemic mixture. By contrast, L-thyroxine is the standard for full thyromimetic activity.

Metabolic rate Basal metabolic rate (BMR) Thyromimetic activity Hypothyroidism

Clinical Dose Equivalence: 4 mg D-Thyroxine Required to Match 0.15 mg L-Thyroxine

A direct comparative clinical study established that in hypothyroid patients, a treatment regimen of 4 mg of dextrothyroxine (D-thyroxine) and 0.15 mg of levothyroxine (L-thyroxine) produced comparable effects on lowering serum TSH, cholesterol, triglycerides, and phospholipids, as well as stimulating metabolic rate [1]. This ~27-fold difference in required dose underscores the drastically reduced potency of the D-isomer relative to the L-isomer for achieving therapeutic endpoints.

Clinical endocrinology Hypothyroidism Dose-response Therapeutic equivalence

Analytical Impurity Control: D-Enantiomer Must Be Quantified Below Pharmacopeial Limits

DL-Thyroxine is the quintessential reference material for identifying and quantifying the D-thyroxine impurity in Levothyroxine Sodium Active Pharmaceutical Ingredient (API). Patents describe improved synthetic processes aimed at producing Levothyroxine Sodium that is 'substantially free from d-enantiomer of thyroxine' [1]. The development and validation of enantioselective LC-MS/MS methods are specifically optimized using racemic mixtures like DL-Thyroxine to ensure baseline resolution of L- and D- peaks, a critical parameter for meeting regulatory specifications [2]. The quantitative limit for this impurity is defined in pharmacopeial monographs, making DL-Thyroxine an essential procurement item for analytical quality control laboratories.

Analytical chemistry Pharmaceutical impurity Chiral separation Quality control

Validated Procurement Scenarios for DL-Thyroxine (CAS 55-03-8) Based on Quantitative Evidence


Chiral Chromatography Method Development and Validation

This is the primary and most defensible use case for DL-Thyroxine. As established by quantitative evidence [REFS-1, REFS-2], it is the ideal material for developing and validating an enantioselective separation method. The 1:1 mixture of L- and D-enantiomers provides a robust challenge for the chromatographic system. Method development parameters such as resolution (Rs), selectivity factor (α), and limit of quantitation (LOQ) for the D-enantiomer impurity in a levothyroxine sample can only be reliably established and challenged using the racemic mixture as a reference standard. This application is essential for pharmaceutical QC and R&D laboratories performing compendial (USP, EP) purity testing of Levothyroxine Sodium API and drug products [1].

Reference Standard for D-Thyroxine Impurity Profiling

In the pharmaceutical industry, DL-Thyroxine serves as a certified reference standard for the identification and quantitation of the D-thyroxine impurity. Patent literature and pharmacopeial monographs specifically target this stereoisomer as a critical quality attribute that must be controlled during the synthesis of Levothyroxine Sodium [1]. A QC laboratory cannot verify that a batch of API is 'substantially free from d-enantiomer' [1] without a validated analytical method and a reliable reference standard of the racemate. DL-Thyroxine is therefore a mandatory procurement item for any entity involved in the manufacturing, release testing, or regulatory filing of levothyroxine-containing products.

In Vitro Studies of Thyroid Hormone Receptor Stereospecificity

For academic and industrial researchers investigating the molecular basis of thyroid hormone action, DL-Thyroxine provides a crucial tool for probing the stereospecificity of thyromimetic targets. The quantitative data showing a 50% reduction in calorigenic potency of the racemate versus the L-isomer in whole animals [1], coupled with the clinically observed 27-fold dose difference for metabolic effects [2], provides a clear biological rationale for molecular pharmacology studies. By comparing the effects of L-thyroxine, D-thyroxine, and the DL-racemate in receptor binding assays or transcriptional activation assays, scientists can dissect the stereochemical requirements for interaction with thyroid hormone receptors (TRα, TRβ), transport proteins (TBG, TTR), and deiodinase enzymes. The use of DL-Thyroxine in these assays ensures that observed effects can be directly linked to the presence or absence of the correct chiral center, validating experimental models of hormone action.

Stability Studies of Thyroid Hormone Formulations

In forced degradation and long-term stability studies of levothyroxine formulations, the potential for racemization is a known, albeit small, concern. Using DL-Thyroxine as an analytical marker, a stability-indicating method must be capable of separating and quantifying any D-thyroxine that may form over time [1]. The LC-MS/MS method validated using the racemic mixture can be applied to monitor the chiral stability of stored samples [2]. Procuring DL-Thyroxine is therefore essential for establishing system suitability and ensuring the analytical method remains capable of detecting this critical degradation pathway throughout the shelf-life study of a levothyroxine drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Thyroxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.